molecular formula C11H12O3 B8654637 Benzoic acid, 4-formyl-2-methyl-, ethyl ester

Benzoic acid, 4-formyl-2-methyl-, ethyl ester

Cat. No.: B8654637
M. Wt: 192.21 g/mol
InChI Key: SXUXKYROSMWMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-formyl-2-methyl-, ethyl ester is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, featuring an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoic acid, 4-formyl-2-methyl-, ethyl ester can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation to introduce the formyl group. Another method includes the esterification of 4-formyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: In industrial settings, the production of ethyl 4-formyl-2-methylbenzoate often involves large-scale esterification reactions. The process typically requires controlled temperatures and pressures to ensure high yields and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-formyl-2-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 4-formyl-2-methyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2-methylbenzoate depends on its chemical structure. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 4-formyl-2-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-7H,3H2,1-2H3

InChI Key

SXUXKYROSMWMBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-formyl-2-methylbenzoic acid (3 g, 18.2 mmol) in ethyl alcohol (EtOH; 30 mL) was added sulfuric acid (H2SO4, x M; 2 mL), and the reaction mixture was heated at 80° C. for 18 h. The reaction mixture was cooled to 25° C. and concentrated under reduced pressure. The residue was diluted with EtOAc and washed with water. The combined EtOAc extracts were washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford the title compound as a solid (2.8 g, 80%): 1H NMR (400 MHz, CDCl3) δ 10.05 (s, 1H), 8.04 (m, 1H), 7.75 (m, 2H), 4.43 (m, 2H), 2.65 (s, 3H), 1.42 (m, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
80%

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